Benzamide, N,N-diethyl-o-(isopropylsulfonyl)-
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Overview
Description
Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol It is known for its unique chemical structure, which includes a benzamide core substituted with diethyl and isopropylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- typically involves the reaction of benzamide with diethylamine and isopropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylsulfonyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Diethylbenzamide: Similar structure but lacks the isopropylsulfonyl group.
N,N-Diethyl-o-toluamide (DEET): Commonly used as an insect repellent, structurally similar but with different functional groups.
Uniqueness
Benzamide, N,N-diethyl-o-(isopropylsulfonyl)- is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
20884-72-4 |
---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N,N-diethyl-2-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C14H21NO3S/c1-5-15(6-2)14(16)12-9-7-8-10-13(12)19(17,18)11(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
IAMBCYTVPIHEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1S(=O)(=O)C(C)C |
Origin of Product |
United States |
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